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Cat. No.: B15139511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of Btk-IN-18, a

potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). This document delves into the

methodologies used to characterize the interaction of Btk-IN-18 with its target, presents a

framework for understanding its binding properties, and visualizes the intricate signaling

pathways involved.

Introduction to Btk-IN-18
Btk-IN-18 is a small molecule inhibitor designed to target Bruton's tyrosine kinase, a critical

enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK signaling is

implicated in various B-cell malignancies and autoimmune diseases, making it a prime target

for therapeutic intervention. Btk-IN-18 has been identified as a potent, reversible inhibitor of

BTK with an IC50 of 0.002 µM.[1][2] Understanding the precise binding kinetics of this inhibitor

is paramount for optimizing its therapeutic potential, predicting its in vivo efficacy, and guiding

further drug development efforts.

Quantitative Binding Kinetics of Btk-IN-18
The binding of Btk-IN-18 to BTK can be quantitatively described by several key kinetic and

affinity parameters. While the specific experimental values for the dissociation constant (Kd),

association rate constant (Kon), and dissociation rate constant (Koff) for Btk-IN-18 are not

publicly available in the reviewed literature, they are typically determined using biophysical
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techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry

(ITC). The primary source for this data would be the study by Vandeveer et al., "Discovery of

structural diverse reversible BTK inhibitors utilized to develop a novel in vivo CD69 and CD86

PK/PD mouse model."

Below is a template table summarizing the essential quantitative data that would be generated

from such studies:
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Parameter Symbol Value Unit Method Description

Inhibitory

Potency
IC50 0.002 µM

Biochemical

Assay

Concentratio

n of inhibitor

required to

inhibit 50% of

BTK

enzymatic

activity.[1][2]

Dissociation

Constant
Kd

Data not

available
nM SPR / ITC

A measure of

the binding

affinity

between Btk-

IN-18 and

BTK. A lower

Kd indicates

higher affinity.

Association

Rate

Constant

Kon (ka)
Data not

available
M⁻¹s⁻¹ SPR

The rate at

which Btk-IN-

18 binds to

BTK.

Dissociation

Rate

Constant

Koff (kd)
Data not

available
s⁻¹ SPR

The rate at

which the

Btk-IN-

18/BTK

complex

dissociates.

Residence

Time
1/Koff

Data not

available
s SPR

The average

time the

inhibitor

remains

bound to the

target.
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Note: The specific values for Kd, Kon, and Koff for Btk-IN-18 are not available in the public

domain and would be found in the primary research literature.

Experimental Protocols for Determining Binding
Kinetics
The characterization of the binding kinetics of a BTK inhibitor like Btk-IN-18 typically involves a

combination of biophysical and biochemical assays. The following are detailed methodologies

for key experiments.

Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics of molecules.

Objective: To determine the association (Kon) and dissociation (Koff) rates, and the

dissociation constant (Kd) of Btk-IN-18 binding to BTK.

Methodology:

Immobilization of BTK:

Recombinant human BTK protein is immobilized on a sensor chip surface (e.g., CM5 chip)

using standard amine coupling chemistry. The surface is first activated with a mixture of N-

hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

BTK protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is then

injected over the activated surface.

Finally, any remaining active esters are deactivated by injecting ethanolamine. A reference

flow cell is typically prepared in the same way but without the protein to subtract non-

specific binding and bulk refractive index changes.

Binding Analysis:

A series of concentrations of Btk-IN-18, prepared in a suitable running buffer (e.g., HBS-

EP+), are injected over the immobilized BTK and reference surfaces.
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The association of Btk-IN-18 to BTK is monitored in real-time as an increase in the SPR

signal (measured in Resonance Units, RU).

Following the association phase, the running buffer is flowed over the chip to monitor the

dissociation of the Btk-IN-18/BTK complex, observed as a decrease in the SPR signal.

Data Analysis:

The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding

by subtracting the signal from the reference flow cell.

The association and dissociation curves are then fitted to a suitable binding model (e.g., a

1:1 Langmuir binding model) using the instrument's analysis software to calculate the Kon,

Koff, and subsequently the Kd (Kd = Koff / Kon).

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular binding, providing a

complete thermodynamic profile of the interaction.

Objective: To determine the dissociation constant (Kd), binding stoichiometry (n), and the

thermodynamic parameters (enthalpy ΔH and entropy ΔS) of Btk-IN-18 binding to BTK.

Methodology:

Sample Preparation:

Purified, recombinant BTK protein is placed in the sample cell of the ITC instrument.

Btk-IN-18 is loaded into the injection syringe at a concentration typically 10-20 fold higher

than the protein concentration.

Both the protein and the inhibitor solutions are prepared in the same buffer to minimize

heat of dilution effects.

Titration:
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A series of small, precise injections of the Btk-IN-18 solution are made into the BTK

solution in the sample cell.

The heat released or absorbed upon each injection is measured by the instrument.

Data Analysis:

The raw ITC data, a series of heat-change peaks, is integrated to obtain the heat change

per injection.

These values are then plotted against the molar ratio of inhibitor to protein.

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site

binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The

entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -

RTln(Ka), where Ka = 1/Kd.

Fluorescence Polarization (FP) Assay
FP assays are used to measure changes in the apparent size of a fluorescently labeled

molecule in solution and can be adapted to study inhibitor binding.

Objective: To determine the binding affinity (Kd or IC50) of Btk-IN-18 to BTK in a competitive

binding format.

Methodology:

Assay Components:

Recombinant BTK protein.

A fluorescently labeled probe that is known to bind to the ATP binding site of BTK (a

fluorescent ATP analog or a known fluorescent BTK inhibitor).

Btk-IN-18 (the unlabeled competitor).

Assay Procedure:
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A fixed concentration of BTK and the fluorescent probe are incubated together in a

microplate well. This results in a high fluorescence polarization signal because the large

BTK-probe complex tumbles slowly in solution.

Increasing concentrations of Btk-IN-18 are then added to the wells.

Btk-IN-18 competes with the fluorescent probe for binding to BTK. As the probe is

displaced by the inhibitor, it tumbles more rapidly in solution, leading to a decrease in the

fluorescence polarization signal.

Data Analysis:

The fluorescence polarization values are plotted against the concentration of Btk-IN-18.

The resulting sigmoidal curve is fitted to a suitable model to determine the IC50 value,

which is the concentration of Btk-IN-18 that displaces 50% of the fluorescent probe. The

IC50 value can be converted to a Ki (an indicator of binding affinity) using the Cheng-

Prusoff equation, provided the Kd of the fluorescent probe is known.

Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for a comprehensive

understanding.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling cascade, which is essential for

B-cell development, activation, proliferation, and survival.
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Caption: The BTK signaling pathway, initiated by BCR activation, and the inhibitory action of

Btk-IN-18.

Experimental Workflow for Determining Binding Kinetics
The process of characterizing the binding kinetics of an inhibitor like Btk-IN-18 follows a

structured workflow.
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Caption: A generalized workflow for determining the binding kinetics of Btk-IN-18 to BTK.
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Conclusion
A thorough understanding of the binding kinetics of Btk-IN-18 is fundamental for its

development as a therapeutic agent. The quantitative data derived from biophysical assays

such as SPR and ITC provide invaluable insights into the affinity, thermodynamics, and

residence time of the inhibitor on its target. The detailed experimental protocols outlined in this

guide serve as a foundation for the robust characterization of Btk-IN-18 and other novel BTK

inhibitors. The visualization of the BTK signaling pathway and the experimental workflow further

aids in contextualizing the significance of these kinetic studies in the broader landscape of drug

discovery and development. While specific kinetic parameters for Btk-IN-18 remain to be

publicly disseminated, the methodologies described herein represent the standard for their

precise determination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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